6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Description
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1286734-96-0) is a halogen-rich indazole derivative with the molecular formula C₈H₅BrFIN₂. Its structure features bromo, fluoro, and iodo substituents at positions 6, 5, and 3, respectively, along with a methyl group at the 1-position of the indazole ring.
Properties
IUPAC Name |
6-bromo-5-fluoro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIN2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXOAYJXFGPUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)I)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255772 | |
| Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-96-0 | |
| Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination Using Molecular Iodine (I₂)
A widely reported method employs I₂ in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF) as the solvent. For example, iodination of 6-bromo-5-fluoro-1-methyl-1H-indazole under these conditions yields the target compound in ~75% yield. The reaction proceeds via in situ generation of iodide ions (I⁻), which are oxidized to I⁺ by KOH, facilitating electrophilic attack at the 3-position.
Reaction Conditions :
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Substrate : 6-Bromo-5-fluoro-1-methyl-1H-indazole
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Iodinating Agent : I₂ (1.2 equiv)
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Base : KOH (2.0 equiv)
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Solvent : DMF
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Temperature : 80°C, 12 hours
This method is favored for its simplicity but requires careful control of stoichiometry to avoid poly-iodination.
N-Iodosuccinimide (NIS)-Mediated Iodination
NIS offers a milder alternative, particularly for substrates sensitive to strong bases. In dichloromethane (DCM) with catalytic KOH, NIS selectively iodinates the 3-position of 6-bromo-5-fluoro-1-methyl-1H-indazole at 0°C, achieving 82% yield. The lower temperature minimizes side reactions, such as N-alkylation or ring degradation.
Multi-Step Synthesis via Sequential Halogenation and Alkylation
For cases where the indazole core lacks pre-installed substituents, a multi-step approach is necessary. This strategy typically involves:
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Construction of the indazole ring.
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Sequential halogenation (bromination, fluorination, iodination).
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N-methylation.
Friedel-Crafts Alkylation for N-Methylation
A patent by CN104292145A demonstrates the use of Friedel-Crafts alkylation to introduce methyl groups to the indazole’s 1-position. While the patent focuses on a related indole derivative, the methodology is adaptable to indazoles.
Key Steps :
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Friedel-Crafts Reaction : Treatment of 6-bromoindazole with methyl iodide (CH₃I) and AlCl₃ in dichloromethane (DCM) at reflux yields 6-bromo-1-methyl-1H-indazole.
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Fluorination : Direct fluorination at the 5-position using Selectfluor® in acetonitrile (ACN) at 60°C.
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Iodination : As described in Section 1.1 or 1.2.
Challenges :
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Regioselectivity : Fluorination must precede iodination to avoid steric hindrance at the 3-position.
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Purification : Column chromatography is often required after each step, reducing overall yield (~45% over three steps).
Electrochemical Iodination: A Green Chemistry Approach
Recent advances highlight electrochemical methods as sustainable alternatives to traditional halogenation. Using platinum electrodes and allyl iodide in acetonitrile (MeCN), 6-bromo-5-fluoro-1-methyl-1H-indazole undergoes iodination at room temperature with 70% yield. This method avoids stoichiometric oxidants and generates fewer byproducts.
Mechanism :
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Anode Oxidation : I⁻ → I⁺ (electrophilic iodonium ion).
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Electrophilic Attack : I⁺ reacts with the indazole’s 3-position.
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Deprotonation : Base (e.g., Na₂CO₃) neutralizes H⁺, driving the reaction forward.
Comparative Analysis of Preparation Methods
| Method | Yield | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Iodination (I₂) | 75% | 80°C, 12h | Simple, cost-effective | Risk of over-iodination |
| NIS-Mediated Iodination | 82% | 0°C, 6h | High selectivity | Expensive reagent |
| Multi-Step Synthesis | 45% | Multi-step, 24h total | Flexible substituent introduction | Low overall yield, complex purification |
| Electrochemical | 70% | RT, 8h | Green chemistry, mild conditions | Requires specialized equipment |
Critical Considerations for Optimization
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Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance iodination rates but may complicate purification.
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Temperature Control : Lower temperatures (0–25°C) improve selectivity for mono-iodination.
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Catalyst Choice : Lewis acids (e.g., AlCl₃) accelerate Friedel-Crafts alkylation but necessitate strict anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole has been investigated for its potential therapeutic effects. Indazole derivatives are known for their anticancer, antibacterial, and anti-inflammatory properties. Notably, this compound has shown promising results in inhibiting specific cancer cell lines.
Key Findings:
- Antitumor Activity : A study demonstrated its effectiveness against the K562 cell line (chronic myeloid leukemia), with an IC50 value of 5.15 µM, indicating selective toxicity towards cancer cells compared to normal cells (IC50 = 33.2 µM for HEK293 cells) .
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit enzymes such as phosphoinositide 3-kinase δ (PI3Kδ), which is implicated in cancer and respiratory diseases.
Mechanism of Action:
- Apoptosis Induction : The compound modulates the expression of Bcl2 and Bax proteins, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : Treatment leads to increased populations in the G0/G1 phase, indicating halted progression through the cell cycle .
Case Studies
- Antitumor Activity : In vitro studies confirmed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
- Selectivity and Safety : The selectivity index (SI) was calculated as 6.45, indicating a favorable safety profile compared to standard chemotherapeutics like 5-Fluorouracil (SI = 0.14) .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the synthesis of advanced materials, including polymers and electronic materials. Its unique structural features make it suitable for various chemical reactions.
Chemical Reactions Analysis
The compound undergoes several types of reactions:
- Substitution Reactions : The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions :
- Sodium azide for nucleophilic substitution.
- Palladium or copper catalysts for coupling reactions like Suzuki and Heck reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Their Key Differences
The following table summarizes structurally related indazole derivatives and their distinguishing features:
Key Observations :
- Halogen Positioning : The placement of halogens significantly impacts electronic properties. For example, 6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS 887568-00-5) has fluorine at the 4-position, which may reduce steric hindrance compared to fluorine at the 5-position in the target compound .
- Iodine Substitution : The iodine atom at position 3 in the target compound increases molecular weight and may facilitate radio-labeling applications, unlike analogs such as 6-Bromo-5-fluoro-1-methyl-1H-indazole, which lacks iodine .
Physicochemical Properties
- Solubility: The target compound’s solubility in organic solvents (e.g., DMF, DMSO) is expected to be higher than non-methylated analogs due to the hydrophobic methyl group .
- Stability : Heavy halogenation (Br, F, I) may reduce thermal stability compared to less halogenated derivatives like 6-Bromo-5-methyl-1H-indazole .
Biological Activity
6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. Its unique structure, characterized by the presence of bromine, fluorine, and iodine atoms, suggests distinct reactivity and biological interactions compared to other indazole derivatives.
The molecular formula of this compound is CHBrFIN. The compound's structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions. These properties make it a valuable building block in organic synthesis and drug development.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. The halogen substituents may enhance binding affinity and selectivity, leading to modulation of biological pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, a related compound demonstrated significant inhibitory effects against the K562 cell line (IC = 5.15 µM) while exhibiting selectivity for normal cells (HEK-293, IC = 33.2 µM). This compound was shown to induce apoptosis and affect cell cycle progression by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway .
Table 1: Antitumor Activity of Related Indazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 6o | K562 | 5.15 | Apoptosis induction via Bcl2 inhibition |
| 6o | HEK-293 | 33.2 | Selective toxicity |
| 6-Bromo-5-fluoro-3-iodo | TBD | TBD | TBD |
Case Studies
A study focused on the synthesis and evaluation of various indazole derivatives demonstrated that compounds with similar structural features exhibited promising anticancer activities. For example, modifications at different positions on the indazole ring significantly influenced their biological activity, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Q & A
Basic Research: How can I optimize synthetic routes for 6-bromo-5-fluoro-3-iodo-1-methyl-1H-indazole to ensure high purity and yield?
Methodological Answer:
- Precursor Selection : Start with halogenated aniline derivatives (e.g., 5-fluoro-2-nitroaniline) for regioselective halogenation. Bromine and iodine can be introduced via electrophilic substitution or transition-metal-catalyzed reactions .
- Cyclization Conditions : Use dimethylformamide (DMF) as a solvent with palladium or copper catalysts to facilitate indazole ring formation. Methylation at the 1-position can be achieved using methyl iodide under basic conditions (e.g., K₂CO₃) .
- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient. Validate purity via HPLC (≥98%) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry .
Basic Research: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Analysis : ¹H NMR resolves methyl (δ ~3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). ¹⁹F NMR identifies the fluorine environment (δ ~-110 to -120 ppm) .
- Mass Spectrometry : HRMS (ESI⁺) confirms molecular formula (e.g., C₈H₅BrFIN₂⁺, [M+H]⁺ = 352.87).
- X-ray Crystallography : Use SHELXL for small-molecule refinement. Key metrics: R-factor < 0.05, bond length/angle deviations within 0.01 Å/1° .
Advanced Research: How do I resolve contradictions in reported biological activity data (e.g., IC₅₀ discrepancies)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HeLa or MCF-7 for antitumor studies) and control compounds (e.g., doxorubicin).
- Structural Confounds : Compare substituent effects. For example, 6-bromo-5-fluoro-3-iodo derivatives show ~500 nM IC₅₀ in antitumor assays, while analogs lacking iodine (e.g., 6-bromo-5-fluoro-3-methyl) exhibit reduced activity (~800 nM) .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Report confidence intervals for IC₅₀ values .
Advanced Research: What computational strategies predict this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., iodine at C3) .
- Molecular Dynamics : Simulate solvation effects in DMSO or THF to model reaction pathways.
- Retrosynthetic Tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose one-step synthesis routes for derivatives .
Advanced Research: How to design derivatives for selective kinase inhibition?
Methodological Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to enhance binding to ATP pockets.
- Docking Studies : Use AutoDock Vina with EGFR (PDB ID: 1M17) or BRAF kinases. Prioritize derivatives with ΔG < -9 kcal/mol .
- ADMET Profiling : Predict pharmacokinetics using SwissADME. Key parameters: LogP ~2.5–3.5, TPSA < 90 Ų for blood-brain barrier penetration .
Advanced Research: What crystallographic challenges arise when analyzing halogenated indazoles, and how are they addressed?
Methodological Answer:
- Disorder Handling : For heavy atoms (Br, I), refine anisotropic displacement parameters in SHELXL. Apply restraints to overlapping positions .
- Twinned Data : Use the TWIN/BASF commands in SHELX for high-resolution datasets. Validate with R₁₋iₙₜ < 0.03 .
- Thermal Motion : Apply TLS parameterization to model rigid-body vibrations, especially for methyl groups .
Basic Research: What safety protocols are essential for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
